Cas no 50-46-4 (5,8-Isoquinolinedione)

5,8-Isoquinolinedione is a heterocyclic organic compound featuring a quinone structure fused with a pyridine ring. This compound is of interest in synthetic and medicinal chemistry due to its potential as a building block for biologically active molecules. Its conjugated system and electron-deficient nature make it suitable for applications in redox-active materials and as an intermediate in the synthesis of pharmaceuticals. The presence of the quinone moiety allows for participation in electron-transfer processes, while the nitrogen atom enhances its binding affinity in coordination chemistry. Researchers value 5,8-Isoquinolinedione for its versatility in constructing complex molecular frameworks with potential therapeutic relevance.
5,8-Isoquinolinedione structure
5,8-Isoquinolinedione structure
商品名:5,8-Isoquinolinedione
CAS番号:50-46-4
MF:C9H5NO2
メガワット:159.1415
CID:1113209
PubChem ID:5766

5,8-Isoquinolinedione 化学的及び物理的性質

名前と識別子

    • 5,8-Isoquinolinedione
    • 5,8-Dihydroisoquinoline-5,8-dione
    • isoquinoline-5,8-dione
    • 5,8-Dihydroisochinolin-5,8-dion
    • 5,8-Isochinolindion
    • 5,8-isoquinolinquinone
    • AC1L1L3B
    • BRN 1525151
    • Caulibugulone A
    • NCIOpen2_000894
    • NSC76882
    • SureCN6186385
    • isoquinoline-5,8-quinone
    • CHEMBL81679
    • CUPFSRUOCULQSY-UHFFFAOYSA-N
    • AKOS006276227
    • 5-21-11-00263 (Beilstein Handbook Reference)
    • NSC 76882
    • CF6NRA2TVB
    • SCHEMBL6186385
    • NSC-76882
    • 50-46-4
    • DTXSID10198164
    • インチ: InChI=1S/C9H5NO2/c11-8-1-2-9(12)7-5-10-4-3-6(7)8/h1-5H
    • InChIKey: CUPFSRUOCULQSY-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=O)C2=C(C1=O)C=CN=C2

計算された属性

  • せいみつぶんしりょう: 159.03205
  • どういたいしつりょう: 159.032
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 257
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 47A^2
  • 疎水性パラメータ計算基準値(XlogP): 0.4

じっけんとくせい

  • 密度みつど: 1.374
  • ふってん: 333.6°C at 760 mmHg
  • フラッシュポイント: 159.9°C
  • 屈折率: 1.626
  • PSA: 47.03
  • LogP: 1.01680

5,8-Isoquinolinedione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Crysdot LLC
CD11114625-5g
Isoquinoline-5,8-dione
50-46-4 97%
5g
$2446 2024-07-17
Crysdot LLC
CD11114625-1g
Isoquinoline-5,8-dione
50-46-4 97%
1g
$1136 2024-07-17
Chemenu
CM521240-1g
Isoquinoline-5,8-dione
50-46-4 97%
1g
$*** 2023-05-30

5,8-Isoquinolinedione 関連文献

5,8-Isoquinolinedioneに関する追加情報

Introduction to 5,8-Isoquinolinedione (CAS No. 50-46-4)

5,8-Isoquinolinedione, identified by the chemical compound code CAS No. 50-46-4, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This bicyclic structure, consisting of a benzene ring fused with a pyridone ring, exhibits a broad spectrum of biological activities that make it a valuable scaffold for drug discovery and development. The compound's unique electronic and steric properties contribute to its versatility in chemical modifications, enabling the synthesis of derivatives with enhanced pharmacological profiles.

The 5,8-Isoquinolinedione framework has been extensively studied for its potential in addressing various therapeutic challenges. Recent advancements in synthetic methodologies have allowed for the efficient preparation of this core structure, facilitating its exploration in multiple pharmacological contexts. One of the most compelling aspects of this compound is its ability to interact with biological targets in ways that other scaffolds cannot, making it particularly useful for developing novel therapeutics.

In recent years, researchers have been exploring the pharmacological potential of 5,8-Isoquinolinedione derivatives in several key therapeutic areas. Notably, studies have highlighted its role in modulating inflammatory pathways, which has implications for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The compound's ability to inhibit key enzymes involved in inflammation has been a focal point of investigation, leading to the development of several promising lead compounds.

Moreover, 5,8-Isoquinolinedione has shown promise in the field of oncology. Preclinical studies have demonstrated its ability to induce apoptosis in certain cancer cell lines by disrupting critical signaling pathways. The compound's mechanism of action involves interfering with the survival signals that cancer cells rely on, effectively promoting their destruction while sparing healthy cells. This selective toxicity makes it an attractive candidate for further development into an anticancer agent.

The synthetic accessibility of 5,8-Isoquinolinedione has also contributed to its popularity among medicinal chemists. Various synthetic routes have been developed over the years, allowing for the efficient construction of this core structure from readily available starting materials. These methods often involve cyclization reactions that form the characteristic benzene-pyridone ring system. The ability to modify this core structure further enhances its utility, enabling chemists to tailor derivatives with specific biological activities.

Recent research has also explored the antimicrobial properties of 5,8-Isoquinolinedione derivatives. Studies have shown that certain modifications of this scaffold can lead to compounds with potent activity against Gram-positive bacteria and fungi. This finding is particularly relevant in light of the growing problem of antibiotic resistance, where novel antimicrobial agents are urgently needed. The structural features of 5,8-Isoquinolinedione appear to be well-suited for interacting with bacterial cell walls and essential metabolic pathways, disrupting their function and leading to cell death.

The compound's potential extends beyond these therapeutic areas as well. For instance, it has been investigated for its neuroprotective properties, showing promise in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of 5,8-Isoquinolinedione derivatives to cross the blood-brain barrier and interact with neuronal receptors makes them attractive candidates for treating these conditions.

In conclusion,5,8-Isoquinolinedione (CAS No. 50-46-4) is a versatile and biologically active heterocyclic compound with significant potential in pharmaceutical research and drug development. Its unique structural features enable interactions with multiple biological targets across various therapeutic areas. Recent advancements in synthetic chemistry have made it more accessible than ever before, allowing researchers to explore its full pharmacological potential.

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